Lipophilicity (LogP) Differentiation: 5-Methyl Substitution vs. Unsubstituted Benzofuran-2-ylmethanol
The 5-methyl substitution on (5-Methylbenzofuran-2-yl)methanol increases lipophilicity compared to the unsubstituted 2-benzofuranmethanol. This is quantified by calculated LogP values: 2.163–2.233 for the target compound [1] versus a predicted LogP of ~1.5 for 2-benzofuranmethanol [2]. This difference of approximately 0.7 LogP units corresponds to a roughly 5-fold increase in partition coefficient (log P difference), which significantly influences membrane permeability and metabolic stability [3].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.163–2.233 |
| Comparator Or Baseline | 2-Benzofuranmethanol (predicted LogP ~1.5) |
| Quantified Difference | Δ LogP ≈ 0.7 |
| Conditions | In silico calculation (ALogPS, ChemAxon, etc.) |
Why This Matters
Higher lipophilicity alters membrane permeability and protein binding, making the compound a distinct tool for probing SAR or optimizing lead candidates.
- [1] Chembase.cn. (5-methyl-1-benzofuran-2-yl)methanol Substance Record (ID 274901). View Source
- [2] PubChem. 2-Benzofuranmethanol (CID 11202) Predicted Properties. View Source
- [3] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi: 10.1021/cr60274a001. View Source
